![molecular formula C21H30O4 B14009260 17-Hydroxypregnane-3,11,20-trione CAS No. 1923-68-8](/img/structure/B14009260.png)
17-Hydroxypregnane-3,11,20-trione
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Overview
Description
5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) is a steroidal compound with the molecular formula C21H30O4 and a molecular weight of 346.461 g/mol . It is a derivative of pregnane, a naturally occurring steroid, and is characterized by the presence of three ketone groups at positions 3, 11, and 20, and a hydroxyl group at position 17.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) typically involves multiple steps starting from simpler steroidal precursors. One common synthetic route involves the oxidation of pregnane derivatives to introduce the ketone groups at the desired positions. This can be achieved using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidation reactions, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the hydroxyl group, converting it into a ketone or carboxylic acid.
Reduction: The ketone groups can be reduced to hydroxyl groups using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various reagents depending on the desired functional group
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as hydroxylated or carboxylated steroids .
Scientific Research Applications
5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, such as anti-inflammatory and anti-proliferative actions .
Comparison with Similar Compounds
Similar Compounds
- 17,21-dihydroxy-5beta-pregnane-3,11,20-trione
- 21-hydroxy-5beta-pregnane-3,11,20-trione
- 5beta-pregnane-17alpha,21-diol-3,11,20-trione
Uniqueness
5B-pregnane-3,11,20-trione,17-hydroxy-(6ci,8ci) is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of three ketone groups and a hydroxyl group at specific positions makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1923-68-8 |
---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-16,18,25H,4-11H2,1-3H3 |
InChI Key |
QFXXVTGREOEPLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O |
Origin of Product |
United States |
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